molecular formula C4H2BrNO2S B6273419 3-bromo-1,2-thiazole-4-carboxylic acid CAS No. 1309469-83-7

3-bromo-1,2-thiazole-4-carboxylic acid

Cat. No.: B6273419
CAS No.: 1309469-83-7
M. Wt: 208
InChI Key:
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Description

3-Bromo-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 3-position and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,2-thiazole-4-carboxylic acid typically involves the bromination of 1,2-thiazole-4-carboxylic acid. One common method includes the reaction of 1,2-thiazole-4-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 3-position .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-1,2-thiazole-4-carboxylic acid is largely dependent on its interactions with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1,2-thiazole-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

1309469-83-7

Molecular Formula

C4H2BrNO2S

Molecular Weight

208

Purity

95

Origin of Product

United States

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